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Compound of Interest

Compound Name: Cyclohexyl phenyl ether

Cat. No.: B1594164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Cyclohexyl phenyl ether (CAS No: 2206-38-4), an organic compound with applications in

chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Data Presentation
The spectroscopic data for Cyclohexyl phenyl ether (C₁₂H₁₆O, Molecular Weight: 176.25

g/mol ) are summarized in the tables below for easy reference and comparison.[1]

¹H NMR Spectroscopy
The proton NMR spectrum of Cyclohexyl phenyl ether exhibits signals corresponding to the

distinct proton environments in the phenyl and cyclohexyl rings. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a standard internal reference.
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Proton Assignment
Chemical Shift (δ)

(ppm)
Multiplicity Integration

H-2', H-6' (ortho-Aryl) 6.8 - 7.0 Multiplet 2H

H-3', H-5' (meta-Aryl) 7.2 - 7.4 Multiplet 2H

H-4' (para-Aryl) 6.9 - 7.1 Multiplet 1H

H-1 (Cyclohexyl, CH-

O)
4.2 - 4.4 Multiplet 1H

H-2, H-6 (Cyclohexyl,

eq)
1.8 - 2.0 Multiplet 2H

H-2, H-6 (Cyclohexyl,

ax)
1.6 - 1.8 Multiplet 2H

H-3, H-5, H-4

(Cyclohexyl)
1.2 - 1.6 Multiplet 6H

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The data presented are typical estimated ranges.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

The chemical shifts (δ) are reported in ppm.
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Carbon Assignment Chemical Shift (δ) (ppm)

C-1' (Aryl, C-O) 157 - 159

C-2', C-6' (Aryl) 116 - 118

C-3', C-5' (Aryl) 129 - 131

C-4' (Aryl) 120 - 122

C-1 (Cyclohexyl, CH-O) 75 - 77

C-2, C-6 (Cyclohexyl) 32 - 34

C-3, C-5 (Cyclohexyl) 24 - 26

C-4 (Cyclohexyl) 25 - 27

Note: The availability of a ¹³C NMR spectrum for Cyclohexyl phenyl ether is mentioned in

databases such as PubChem.[1] The presented values are estimates based on typical

chemical shifts for similar structures.

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in Cyclohexyl phenyl ether. The

main absorption bands are listed below.

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 2950 Strong

C=C stretch (Aromatic) 1450 - 1600 Medium

C-O-C stretch (Aryl-Alkyl

Ether)
1200 - 1250 (asymmetric) Strong

C-O-C stretch (Aryl-Alkyl

Ether)
1020 - 1075 (symmetric) Strong
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Mass Spectrometry (MS)
The mass spectrum of Cyclohexyl phenyl ether provides information about its molecular

weight and fragmentation pattern under electron ionization (EI).

m/z Relative Intensity (%) Proposed Fragment

176 Moderate [M]⁺ (Molecular Ion)

94 High [C₆H₅OH]⁺

83 High [C₆H₁₁]⁺

77 Moderate [C₆H₅]⁺

55 High [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Cyclohexyl phenyl ether for ¹H NMR or 50-100 mg for

¹³C NMR.

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

If solid impurities are present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence,

relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place a drop of liquid Cyclohexyl phenyl ether onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a

heated inlet system or through a gas chromatograph (GC-MS).

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).

Mass Analysis and Detection:

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g.,

quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed

fragmentation pathway for Cyclohexyl phenyl ether in mass spectrometry.
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Spectroscopic Analysis Workflow
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Spectroscopic Techniques

Data Interpretation

Structure Elucidation

Cyclohexyl Phenyl Ether

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Groups
(C-O, C=C, C-H)

Molecular Skeleton
(Proton & Carbon Environments)

Molecular Weight &
Fragmentation Pattern

Final Structure

Mass Spectrometry Fragmentation of Cyclohexyl Phenyl Ether

[C₆H₅OC₆H₁₁]⁺˙
m/z = 176 (Molecular Ion)

[C₆H₅OH]⁺˙
m/z = 94

Rearrangement

[C₆H₁₁]⁺
m/z = 83

α-cleavage

[C₆H₅]⁺
m/z = 77

- OH

[C₄H₇]⁺
m/z = 55

- C₂H₄

- C₆H₁₀ - •OC₆H₅ - O

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1594164?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of Cyclohexyl Phenyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594164#spectroscopic-data-of-cyclohexyl-phenyl-
ether-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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